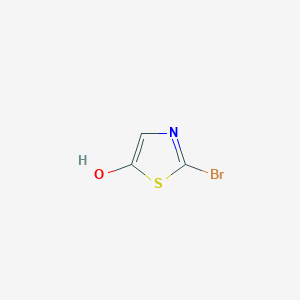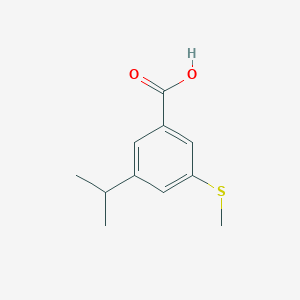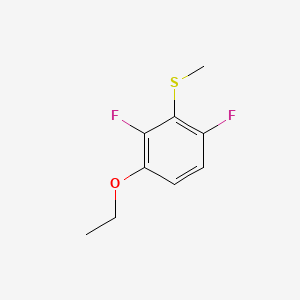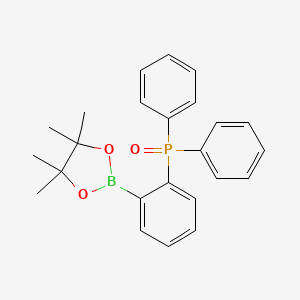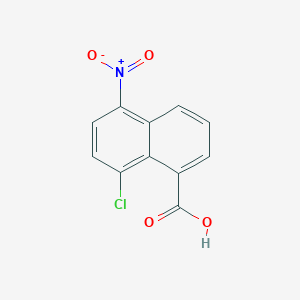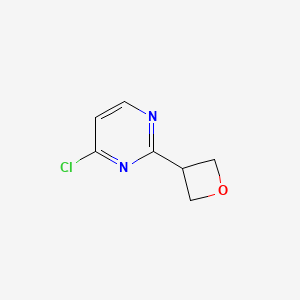
4-Chloro-2-(oxetan-3-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(oxetan-3-yl)pyrimidine is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position and an oxetane ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidine with oxetane derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-2-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Ring-Opening Reactions: Acidic or basic catalysts are used to facilitate the ring-opening of the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while ring-opening reactions can produce linear or branched compounds depending on the reaction pathway.
科学的研究の応用
4-Chloro-2-(oxetan-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 4-Chloro-2-(oxetan-3-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine and oxetane groups can form covalent or non-covalent bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
2-Chloro-4-(oxetan-3-yl)pyrimidine: Similar structure but with different substitution pattern.
4-Chloro-2-(oxetan-3-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-Chloro-2-(oxetan-3-yl)pyrimidine is unique due to the combination of the pyrimidine and oxetane rings, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
4-chloro-2-(oxetan-3-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-1-2-9-7(10-6)5-3-11-4-5/h1-2,5H,3-4H2 |
InChIキー |
DVLPFNPMSCLJHT-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)C2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




